synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
An In-depth Technical Guide to the Synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine, a valuable building block in medicinal chemistry and drug development. This document details two primary synthetic pathways: the reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde and the reduction of 4-(tetrahydropyran-4-yloxy)benzonitrile. For each route, this guide presents detailed experimental protocols, quantitative data summaries, and visual representations of the chemical transformations. The methodologies are compiled from established chemical literature and patent filings, offering researchers and drug development professionals a thorough resource for the synthesis of this key amine.
Introduction
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a primary amine that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The incorporation of the tetrahydropyran (THP) moiety can enhance the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. This guide outlines two robust and scalable synthetic strategies to access this compound, starting from readily available precursors.
Synthetic Pathways
Two principal synthetic routes have been identified for the preparation of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine. Both pathways commence with the formation of a key intermediate, either an aldehyde or a nitrile, via a Williamson ether synthesis or a related O-alkylation reaction.
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Route 1: Synthesis via Reductive Amination of 4-(Tetrahydropyran-4-yloxy)benzaldehyde.
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Route 2: Synthesis via Reduction of 4-(Tetrahydropyran-4-yloxy)benzonitrile.
The following sections provide a detailed analysis and experimental protocols for each of these synthetic approaches.
Synthesis of Precursors
The initial step for both synthetic routes involves the formation of the ether linkage between a phenolic precursor and a tetrahydropyran moiety. The Williamson ether synthesis is a classical and effective method for this transformation.
2.1.1. General Protocol for Williamson Ether Synthesis of Precursors
This protocol describes the synthesis of 4-(tetrahydropyran-4-yloxy)benzaldehyde and 4-(tetrahydropyran-4-yloxy)benzonitrile from their respective phenolic starting materials.
Experimental Protocol:
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Materials:
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4-hydroxybenzaldehyde or 4-cyanophenol
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4-Bromotetrahydropyran or Tetrahydropyran-4-ol tosylate
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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To a solution of 4-hydroxybenzaldehyde (1.0 eq.) or 4-cyanophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
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Add 4-bromotetrahydropyran (1.2 eq.) to the reaction mixture.
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Heat the mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired precursor.
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Quantitative Data for Precursor Synthesis
| Parameter | 4-(tetrahydropyran-4-yloxy)benzaldehyde | 4-(tetrahydropyran-4-yloxy)benzonitrile |
| Starting Material | 4-hydroxybenzaldehyde | 4-cyanophenol |
| Alkylating Agent | 4-Bromotetrahydropyran | 4-Bromotetrahydropyran |
| Base | Potassium Carbonate | Potassium Carbonate |
| Solvent | DMF | DMF |
| Reaction Temperature | 80 °C | 80 °C |
| Reaction Time | 12-16 hours | 12-16 hours |
| Typical Yield | 75-90% | 80-95% |
| Purification | Column Chromatography | Column Chromatography |
Route 1: Synthesis via Reductive Amination
This route involves the conversion of the aldehyde precursor to the target primary amine using reductive amination.
Experimental Protocol:
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Materials:
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4-(tetrahydropyran-4-yloxy)benzaldehyde
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Ammonium acetate (CH₃COONH₄) or aqueous ammonia (NH₄OH)
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Sodium borohydride (NaBH₄)
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Methanol (CH₃OH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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To a round-bottom flask, add 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq.) and ammonium acetate (7.5 eq.).
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Dissolve the solids in methanol (to a concentration of 0.1-0.5 M with respect to the aldehyde).
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Stir the solution at room temperature for 1-2 hours to form the imine intermediate.
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Cool the reaction mixture in an ice bath to below 10 °C.
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Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (12-18 hours).
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to yield [4-(tetrahydropyran-4-yloxy)phenyl]methylamine.
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Quantitative Data for Reductive Amination
| Parameter | Value/Condition |
| Starting Material | 4-(tetrahydropyran-4-yloxy)benzaldehyde |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
| Purification | Column Chromatography |
Route 2: Synthesis via Nitrile Reduction
This alternative route utilizes the nitrile precursor, which is reduced to the target primary amine.
Experimental Protocol:
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Materials:
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4-(tetrahydropyran-4-yloxy)benzonitrile
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Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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Aqueous sodium hydroxide (NaOH) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 eq.) in anhydrous THF.
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Cool the solution in an ice bath.
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Slowly add a solution of LiAlH₄ (1.5 eq.) in THF to the reaction mixture.
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After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.
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Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass in grams of LiAlH₄ used.
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Stir the resulting mixture at room temperature until a white precipitate forms.
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Filter the solid and wash it with THF.
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Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be further purified by column chromatography if necessary.
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Quantitative Data for Nitrile Reduction
| Parameter | Value/Condition |
| Starting Material | 4-(tetrahydropyran-4-yloxy)benzonitrile |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-95% |
| Purification | Filtration/Column Chromatography |
Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
